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The table below summarizes the core resistance mutations and their impact on viral susceptibility and fitness,

based on site-directed mutagenesis and phenotypic assays [1] [2] [3].

Mutation
Pathway

Phenotypic
Susceptibility (Fold-
Change in IC₅₀)

Impact on Replication
Capacity

Common Accompanying
Mutations

N155H ~7 to 10-fold reduction [1]

[4]

Less fit than wild-type;

fitter than Q148H
pathway [2]

E92Q, V151I, T97A [2] [3]

Q148H/K/R ~5 to >100-fold reduction
[1] [5]

Significantly impaired;
lowest fitness among

single mutants [2]

G140S/A (markedly increases
resistance and partially restores

fitness) [2] [3] [5]

Y143C/H/R No statistically significant

effect to low-level
reduction [1] [3]

Varies by specific

mutation

T97A, L74M, E92Q [3]

Q148R +
N155H

>1000-fold reduction
(high-level resistance) [1]

Severely impaired [1] Often emerges under continued
drug pressure [1]
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Experimental Protocols for Profiling Resistance

The susceptibility data in the table above are generated through standardized virological assays. Here are the

detailed methodologies cited in the research.

Single-Cycle Infectivity Assay

This protocol is used for high-throughput phenotyping and was applied in both HIV-1 and HIV-2 studies [1]

[2].

Virus Preparation: Generate recombinant viruses by transfecting 293T cells with wild-type or mutant

proviral DNA (e.g., in pNL4-3 or pROD9 backbones). Mutations are introduced via site-directed
mutagenesis [1].

Titration and Infection: Infect reporter cells (e.g., TZM-bl or MAGIC-5A cells) with a standardized
virus dose. These cells express β-galactosidase upon successful HIV infection [1] [2].

Drug Exposure: Incubate cells with a serial dilution of raltegravir (e.g., from 5 nM to 5000 nM).
Output Measurement: After 48 hours, quantify infectivity by measuring β-galactosidase activity using

a chemiluminescent substrate (e.g., Galacto-Light Plus) or by staining with X-gal [1] [2].
Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) by plotting the percent

inhibition of viral replication against the log10 drug concentration. The fold-change in EC₅₀ is derived
by comparing mutant and wild-type viruses [1] [2].

Spreading Infection Assay in T-Cells

This method assesses viral fitness and resistance in a more physiologically relevant, multi-cycle context [1].

Cell and Virus Culture: Infect immortalized T-lymphocyte lines (e.g., MT-2 cells) with wild-type or
mutant virus at a low multiplicity of infection (MOI of 0.001) [2].

Drug Pressure: Maintain cultures in the presence or absence of raltegravir.
Monitoring: Culture supernatants are passaged onto fresh cells every 3-4 days over approximately

two weeks.
Fitness Quantification: Viral RNA is extracted from supernatants at regular intervals. The proportion

of competing viral variants is quantified using real-time RT-PCR with specific tags (e.g., hisD or GFP)
[2].

Analysis: Relative fitness is calculated based on the change in the ratio of the two viruses over time
in growth competition assays [2].

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 5 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3652615/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2943977/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3652615/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3652615/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2943977/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3652615/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2943977/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3652615/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2943977/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3652615/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2943977/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2943977/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2943977/
https://www.smolecule.com/products/s548945?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Temporal Evolution of Resistance Pathways

Research shows that these resistance pathways do not emerge randomly but follow a predictable pattern in

the clinical setting, driven by the balance between resistance and viral fitness [2] [4]. The following diagram

illustrates this evolutionary trajectory.
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 First
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G140S

Click to download full resolution via product page

The diagram shows that the N155H mutation is often the first to emerge because it provides a initial

fitness advantage under drug pressure. However, the Q148H/K/R pathway, while initially causing a

greater fitness cost, leads to higher resistance levels. Consequently, the virus often evolves to a more

stable and fit state where the Q148 mutation is accompanied by the G140S compensatory mutation, which

restores replication capacity without compromising the high-level resistance, making this the dominant

pathway over time [2] [4].
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Consider HIV-2 Susceptibility: Raltegravir shows comparable in-vitro activity against wild-type HIV-

2 in the low nanomolar range, and the Q148R and N155H mutations also confer resistance in HIV-2,
supporting its investigational use for HIV-2 infection [1].

Account for Fitness Costs: The replication defects of resistant mutants are a critical parameter. The
Q148 pathway's dependence on the G140S compensatory mutation reveals a key vulnerability that

can inform the development of next-generation INSTIs with higher genetic barriers to resistance [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Phenotypic susceptibility of HIV-2 to raltegravir: integrase ... [pmc.ncbi.nlm.nih.gov]

2. Effect of Raltegravir Resistance Mutations in HIV-1 Integrase ... [pmc.ncbi.nlm.nih.gov]

3. Patterns of resistance development with integrase inhibitors in ... [pmc.ncbi.nlm.nih.gov]

4. Raltegravir resistance patterns becoming clearer [aidsmap.com]

5. 9.4 Resistance tests and interpreting test results [i-base.info]

To cite this document: Smolecule. [Major Raltegravir Resistance Pathways and Susceptibility

Profiles]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b548945#raltegravir-potassium-resistance-mutations-

susceptibility-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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